1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide
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Overview
Description
1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide is a complex organic compound that features a triazole ring, an amide linkage, and a phenyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide typically involves multiple steps:
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Formation of the Triazole Ring:
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Acetylation:
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Amidation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or triazole nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted triazole or amide derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways .
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry:
- Potential applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-methylcyclohexanecarboxamide
- 1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino}-N-phenylcyclopentanecarboxamide
Uniqueness:
- The presence of the phenyl group attached to the cyclohexane ring distinguishes it from other similar compounds, potentially leading to unique biological activities and interactions.
- The specific arrangement of functional groups in this compound may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C17H22N6O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]amino]-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O2/c18-16-20-13(22-23-16)11-14(24)21-17(9-5-2-6-10-17)15(25)19-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,19,25)(H,21,24)(H3,18,20,22,23) |
InChI Key |
WGBQJDLTLXGDAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)CC3=NC(=NN3)N |
Origin of Product |
United States |
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